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Compound of Interest

Compound Name:
6-(4-Acetylpiperazin-1-yl)-2-

methylnicotinaldehyde

Cat. No.: B11791087

Get Quote

Executive Summary
This technical guide details the physicochemical profile, synthesis, and structural

characterization of acetylpiperazine-substituted nicotinaldehydes (specifically 6-(4-

acetylpiperazin-1-yl)pyridine-3-carbaldehyde and its isomers). These compounds function as

critical pharmacophores in medicinal chemistry, serving as intermediates for kinase inhibitors,

antihistamines, and radioprotective agents.

The integration of the acetylpiperazine moiety improves aqueous solubility and introduces a

hydrogen bond acceptor/donor motif, while the nicotinaldehyde core provides a reactive

electrophilic handle for further derivatization (e.g., reductive amination, Knoevenagel

condensation).

Part 1: Structural Significance & Synthesis Logic
The Chemical Scaffold
The molecule consists of a pyridine ring substituted with a formyl group (
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) at the C3 position and an acetylpiperazine ring at the C6 (or C2) position.

Core: Pyridine-3-carbaldehyde (Nicotinaldehyde).

Substituent: 1-Acetylpiperazine.

Linkage: C-N bond formed via Nucleophilic Aromatic Substitution (

).

Synthesis Mechanism ( )
The synthesis relies on the reactivity of halonicotinaldehydes. The position of the halogen

dictates reactivity.

C6-Substitution (High Reactivity): The nitrogen in the pyridine ring withdraws electron density

from the C6 position (para-like), stabilizing the Meisenheimer complex intermediate.

C2-Substitution (Moderate Reactivity): Steric hindrance from the adjacent aldehyde group

can impede nucleophilic attack, though the position is electronically activated.

Diagram 1: Synthesis Pathway & Mechanism
The following diagram illustrates the reaction pathway for the 6-substituted isomer, highlighting

the critical transition state.
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Caption: Synthesis of 6-(4-acetylpiperazin-1-yl)nicotinaldehyde via

mechanism. The reaction is driven by the electron-deficient pyridine ring.
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Part 2: Physical Properties Profile[1]
Understanding the physical state of these intermediates is vital for purification and formulation.

Solid-State Characteristics
Acetylpiperazine-substituted nicotinaldehydes typically exist as crystalline solids or amorphous

powders depending on the purification method.

Property
Typical Value /
Observation

Mechanistic Explanation

Physical State Off-white to pale yellow solid

Conjugation of the pyridine

ring with the aldehyde shifts

absorption into the visible

spectrum (yellow hue).

Melting Point
90°C – 130°C (Isomer

dependent)

The acetyl group (amide)

introduces dipole-dipole

interactions, increasing lattice

energy compared to alkyl-

piperazines.

Hygroscopicity Moderate

The amide carbonyl and

pyridine nitrogen can

coordinate with atmospheric

moisture.

Crystallinity
Monoclinic or Triclinic

(Common)

Planarity of the amide bond

facilitates stacking; often

crystallizes well from

Ethanol/Hexane mixtures.

Note: Specific melting points vary by isomer. Analogous 2-(4-benzylpiperazin-1-

yl)nicotinaldehyde melts at 89-91°C [1]. The acetyl derivative often melts higher due to the

rigidity of the amide bond.

Solubility Profile
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The acetylpiperazine moiety drastically alters the lipophilicity (

) compared to the parent chloronicotinaldehyde.

Water: Low to Moderate. Soluble at acidic pH (protonation of pyridine N).

Chlorinated Solvents (DCM,

): High solubility.

Alcohols (MeOH, EtOH): High solubility (often used for recrystallization).

Non-polar (Hexane, Ether): Insoluble.

Electronic & Spectral Properties
These properties are the primary means of validation during synthesis.

UV-Vis:

. The

transition of the aldehyde and the

of the aromatic system.

IR Spectroscopy:

Aldehyde (C=O): Sharp band at

.

Amide (Acetyl C=O): Strong band at

.

C=N (Pyridine):

.

Part 3: Experimental Protocols & Characterization
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Synthesis Protocol (Standardized)
Objective: Synthesis of 6-(4-acetylpiperazin-1-yl)pyridine-3-carbaldehyde.

Reagents:

6-Chloronicotinaldehyde (1.0 eq)

1-Acetylpiperazine (1.2 eq)

Potassium Carbonate (

, 2.0 eq)

Solvent: Acetonitrile (

) or DMF.

Procedure:

Dissolve 6-chloronicotinaldehyde in

.

Add

and 1-acetylpiperazine.

Reflux at

for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate in vacuo.

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (

, Ethyl Acetate/Hexane gradient).

Structural Identification Workflow (NMR)
The following NMR signals confirm the structure.
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NMR (DMSO-

, 400 MHz):

(

) – Diagnostic Peak.

(

) – Deshielded by aldehyde.

(

).

(

) – Shielded by amine donation.

(

).

(

).

Diagram 2: Characterization Logic Flow
This decision tree guides the researcher through the validation process.
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Caption: Logical workflow for structural validation of the synthesized aldehyde.

Part 4: Stability & Storage
Oxidation Sensitivity: Aldehydes are prone to oxidation to carboxylic acids (Nicotinic acid

derivatives) upon prolonged exposure to air.

Storage: Store under inert atmosphere (
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or Ar) at

.

Shelf-life: 6–12 months if kept dry and dark.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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